Cas no 1805928-52-2 (2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-carbonyl chloride)

2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-carbonyl chloride
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- インチ: 1S/C8H4ClF3INO3/c1-16-5-3(6(9)15)2-4(14-7(5)13)17-8(10,11)12/h2H,1H3
- InChIKey: PHSKWQIFGOFNGW-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C(=O)Cl)=CC(=N1)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 292
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 48.4
2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029095435-1g |
2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-carbonyl chloride |
1805928-52-2 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-carbonyl chloride 関連文献
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-carbonyl chlorideに関する追加情報
Professional Introduction to 2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-carbonyl chloride (CAS No. 1805928-52-2)
2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-carbonyl chloride is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, with the CAS number 1805928-52-2, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of an iodo group, methoxy groups, and a trifluoromethoxy group, make it a versatile building block for further chemical modifications.
The pyridine-4-carbonyl chloride moiety in the molecular structure is particularly noteworthy, as it serves as a crucial electrophilic center for nucleophilic substitution reactions. This property is exploited in synthetic pathways to introduce diverse functional groups, thereby facilitating the development of novel compounds with potential therapeutic applications. The compound's reactivity and structural versatility have made it a valuable tool in medicinal chemistry.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting various biological pathways. The compound 2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-carbonyl chloride has been explored in several research studies as a precursor for synthesizing inhibitors of enzymes involved in cancer metabolism and inflammation. For instance, researchers have utilized this compound to develop novel pyridine-based derivatives that exhibit inhibitory activity against specific kinases and transcription factors.
The incorporation of fluorine atoms in the molecule, particularly the trifluoromethoxy group, is a strategic choice that enhances the metabolic stability and binding affinity of the resulting compounds. Fluoro-substituted molecules are known to exhibit improved pharmacokinetic properties, making them more suitable for clinical applications. The presence of multiple substituents also allows for fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical factors in drug design.
One of the most compelling aspects of this compound is its role in the synthesis of heterocyclic scaffolds that are prevalent in many bioactive natural products and drug candidates. The pyridine core is a fundamental structural motif found in numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents. By leveraging 2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-carbonyl chloride, chemists can efficiently construct complex pyridine derivatives with tailored biological activities.
The iodo group present in the molecule provides another layer of synthetic utility, enabling cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are widely used to introduce aryl or vinyl moieties into organic molecules, expanding the structural diversity of potential drug candidates. The combination of these reactive sites makes this compound an indispensable resource for synthetic chemists working on drug discovery programs.
In conclusion, 2-Iodo-3-methoxy-6-(trifluoromethoxy)pyridine-4-carbonyl chloride (CAS No. 1805928-52-2) represents a significant advancement in synthetic chemistry, offering unparalleled opportunities for the development of novel therapeutic agents. Its unique structural features and reactivity profile have positioned it as a cornerstone intermediate in pharmaceutical research. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly vital role in the discovery and development of next-generation medicines.
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